Acetate

Número de catálogo:

B1210297

Número CAS:

71-50-1

Peso molecular:

59.04 g/mol

Clave InChI:

QTBSBXVTEAMEQO-UHFFFAOYSA-M

Atención:

Solo para uso de investigación. No para uso humano o veterinario.

Descripción

Acetate, in the form of the this compound anion (C₂H₃O₂⁻), is a fundamental biochemical building block and a key source of the acetyl group in acetyl-coenzyme A (Acetyl-CoA) . As a primary metabolic intermediate, it plays an indispensable role in cellular energy derivation, lipid synthesis, and the regulation of gene expression through histone acetylation . In research, this compound is widely applied to study metabolic pathways and nutrient sensing, as its conversion to Acetyl-CoA is crucial for the citric acid cycle and fatty acid biosynthesis . Furthermore, its role extends to the emerging field of the "acetylome," where it functions as a critical substrate for protein acetylation, a key post-translational modification that influences cell behavior, response to stressors, and epigenetic regulation . Beyond fundamental cell biology, this compound serves as a versatile and alternative carbon source in microbial fermentation processes using model organisms like Escherichia coli for the production of value-added chemicals such as succinic acid and isobutanol . This makes it a valuable substrate in industrial biotechnology aimed at reducing reliance on traditional food-competing feedstocks. This compound is also essential in the formulation of buffer solutions for maintaining stable pH conditions in a wide array of biochemical and chemical experiments . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model

Propiedades

Número CAS |

71-50-1 |

|---|---|

Fórmula molecular |

C2H3O2- |

Peso molecular |

59.04 g/mol |

Nombre IUPAC |

acetate |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/p-1 |

Clave InChI |

QTBSBXVTEAMEQO-UHFFFAOYSA-M |

SMILES |

CC(=O)[O-] |

SMILES canónico |

CC(=O)[O-] |

Otros números CAS |

71-50-1 |

Origen del producto |

United States |

Foundational & Exploratory

The Role of Acetate in Cellular Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acetate, a short-chain fatty acid, has emerged from being considered a simple metabolic intermediate to a critical regulator of cellular function. Its role extends far beyond a mere carbon source for energy production and lipid synthesis. This compound metabolism is intricately linked to epigenetic regulation, signal transduction, and cellular adaptation to stress, particularly in the context of cancer. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in cellular metabolism, focusing on the enzymatic machinery, regulatory networks, and its implications in health and disease. We present quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for professionals in the field.

Core Concepts in this compound Metabolism

This compound's central role in metabolism is predicated on its conversion to acetyl-coenzyme A (acetyl-CoA), a pivotal molecule at the crossroads of catabolic and anabolic pathways.[1][2] This conversion is the gateway for this compound's entry into a multitude of cellular processes.

1.1. Sources of Cellular this compound

Cellular this compound pools are maintained through both exogenous uptake and endogenous production:

-

Exogenous Sources: The primary external source of this compound is the gut microbiome, where it is a major end-product of bacterial fermentation of dietary fiber.[3] It is absorbed into circulation and taken up by various tissues.[4]

-

Endogenous Production: this compound is generated intracellularly through several mechanisms:

-

Acetyl-CoA Hydrolysis: Enzymes such as Acyl-CoA thioesterases (ACOTs), particularly ACOT12 in the liver, can hydrolyze acetyl-CoA to generate free this compound, which can then be released into circulation.[1]

-

Pyruvate Dehydrogenase Complex (PDC) Bypass: Recent evidence supports a pathway for de novo this compound production from pyruvate, the end product of glycolysis.[1]

-

Deacetylation Reactions: The deacetylation of proteins, notably histones by histone deacetylases (HDACs), and metabolites releases this compound that can be recycled.[3]

-

1.2. The Acyl-CoA Synthetase Short-Chain Family (ACSS)

The activation of this compound to acetyl-CoA is an ATP-dependent reaction catalyzed by Acyl-CoA Synthetase Short-Chain (ACSS) enzymes.[3] Mammalian cells express two key isoforms with distinct subcellular localizations and functions:

-

ACSS1 (Mitochondrial): Predominantly expressed in tissues like the heart, skeletal muscle, and brown adipose tissue.[3] ACSS1 converts this compound into acetyl-CoA within the mitochondrial matrix, allowing it to enter the tricarboxylic acid (TCA) cycle for energy production.

-

ACSS2 (Cytoplasmic/Nuclear): Found in the cytosol and nucleus of most cell types.[3] ACSS2 is crucial for generating acetyl-CoA for processes like de novo lipogenesis in the cytoplasm and histone acetylation in the nucleus.[5] Under metabolic stress conditions such as hypoxia or nutrient deprivation, ACSS2 can translocate from the cytoplasm to the nucleus.[3]

This compound as a Bioenergetic and Biosynthetic Substrate

Once converted to acetyl-CoA, this compound contributes significantly to the cell's metabolic demands, particularly under conditions of metabolic stress.

2.1. Energy Production

Mitochondrial acetyl-CoA derived from this compound (via ACSS1) can condense with oxalothis compound to form citrate (B86180), entering the TCA cycle. The subsequent oxidation of citrate generates reducing equivalents (NADH and FADH₂) that fuel oxidative phosphorylation for ATP synthesis. While glucose is the primary fuel in many cells under normal conditions, tissues like the brain can utilize this compound as an energy substrate, especially in astrocytes.[6]

2.2. De Novo Lipogenesis

Cytosolic acetyl-CoA, generated by ACSS2, is the fundamental two-carbon building block for the synthesis of fatty acids and cholesterol.[7] In cancer cells, particularly under hypoxic conditions where glucose-derived acetyl-CoA may be limited, this compound becomes a critical alternative carbon source to sustain the production of lipids required for membrane biosynthesis and rapid proliferation.[8][9][10] The expression of ACSS2 is a key determinant of a cancer cell's ability to utilize this compound for lipogenesis.[9]

This compound in Epigenetic Regulation and Signaling

This compound's influence extends beyond central carbon metabolism into the realm of cellular regulation, primarily through the production of nuclear acetyl-CoA by ACSS2.

3.1. Histone Acetylation and Gene Expression

Nuclear ACSS2 provides a direct link between this compound availability and the epigenetic landscape of the cell.[11] The acetyl-CoA generated by ACSS2 is used by histone acetyltransferases (HATs) to acetylate lysine (B10760008) residues on histone tails. This post-translational modification neutralizes the positive charge of lysine, leading to a more open chromatin structure that facilitates gene transcription.[11]

This compound supplementation has been shown to increase global histone acetylation in a dose-dependent manner.[9][12] This mechanism is particularly important for activating specific gene programs. For instance, under hypoxia, this compound-derived acetyl-CoA can increase H3K9, H3K27, and H3K56 acetylation at the promoters of lipogenic genes like ACACA and FASN, thereby upregulating their expression to promote lipid synthesis.[13][14]

3.2. Signal Transduction

This compound can act as a signaling molecule through several mechanisms:

-

Metabolic Sensor: Acetyl-CoA levels, influenced by this compound availability, are proposed to act as a second messenger system, linking the metabolic state of the cell to the regulation of protein function and gene expression.[3]

-

AMPK Activation: In peripheral tissues, the uptake and activation of this compound to acetyl-CoA consumes ATP, increasing the AMP/ATP ratio. This can activate AMP-activated protein kinase (AMPK), a master regulator of metabolism that shifts cells towards catabolic, energy-producing pathways and away from anabolic processes like lipogenesis.[4][15]

This compound Metabolism in Cancer

Cancer cells exhibit significant metabolic plasticity, allowing them to thrive in the often harsh tumor microenvironment characterized by hypoxia and nutrient limitation.[1] this compound metabolism plays a crucial role in this adaptation.

-

Alternative Carbon Source: In nutrient-poor regions of a tumor, cancer cells can take up this compound produced by well-vascularized, glycolytic tumor cells (the "Warburg effect").[1] This "metabolic symbiosis" allows nutrient-limited cells to use this compound for energy and biosynthesis.[1]

-

Survival Under Stress: The enzyme ACSS2 is critical for cancer cell survival and growth under low-oxygen and low-serum conditions.[8][10] It allows cells to utilize this compound to maintain the acetyl-CoA pool for lipid synthesis when glucose and other nutrients are scarce.[16]

-

Epigenetic Reprogramming: Cancer cells can use this compound to epigenetically regulate genes involved in survival pathways. For example, in glioblastoma, nuclear ACSS2 can use recycled this compound from histone deacetylation to produce acetyl-CoA, which is then used to acetylate histones at the promoters of autophagy and lysosomal genes, promoting cell survival during glucose deprivation.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound metabolism from published literature.

| Parameter | Organism/Cell Type | Condition | Value | Reference(s) |

| Plasma this compound Concentration | Healthy Humans | - | 20 - 51 µM (Median: 34.1 µM) | [17] |

| This compound Uptake Rate | BT474c1 Breast Cancer Cells | Hypoxia | Increased vs. Normoxia | [10] |

| Contribution to Fatty Acids | Hypoxic Cancer Cells | Low Serum | 20 - 40% of carbons | [9] |

| Linear Range of Quantification | GC-MS Method | - | 2 - 2000 µM | [17][18] |

| Assay Detection Limit | Colorimetric Assay Kit | - | 0.13 - 0.20 mM | [19] |

| Table 1: Concentrations and Fluxes of this compound. |

| Histone Mark | Cell Type | Treatment | Effect | Reference(s) |

| H3K9, H3K27, H3K56 | Hypoxic Cancer Cells | This compound Supplementation | Increased acetylation at ACACA & FASN promoters | [13][14] |

| H3K9 | Rat Brain | This compound Supplementation | Increased acetylation | |

| H4K8, H4K16 | Rat Brain | This compound Supplementation | Increased acetylation | [12] |

| Table 2: this compound-Mediated Histone Acetylation. |

Key Signaling and Metabolic Pathways

Visualizations of key pathways involving this compound are provided below using the DOT language for Graphviz.

Caption: Overview of this compound Metabolism in a Eukaryotic Cell.

Caption: ACSS2-Mediated Stress Response Pathway in Cancer Cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below as a reference for laboratory professionals.

7.1. Protocol: Quantification of this compound in Biological Samples via GC-MS

This protocol is adapted from methods described for the analysis of free and bound this compound.[17][18] It is based on alkylation to its propyl derivative followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

A. Reagents and Materials:

-

Internal Standard (IS): U-¹³C₂-acetate.

-

Derivatization Reagents: 1-Propanol (B7761284), Pyridine, Methyl chloroformate (MCF).

-

Solvents: Chloroform (B151607), Sodium Hydroxide (NaOH).

-

Sample Types: Plasma, tissue homogenates, cell extracts, culture medium.

-

GC-MS system with a suitable column (e.g., DB-5ms).

B. Sample Preparation:

-

To 50 µL of sample (e.g., plasma, cell lysate supernatant), add 10 µL of U-¹³C₂-acetate internal standard (concentration should be optimized based on expected sample concentration).

-

Add 200 µL of a 1:1 (v/v) solution of 1-propanol and pyridine. Vortex thoroughly.

-

Add 20 µL of MCF and vortex immediately for 1 minute.

-

Add 200 µL of chloroform and vortex for 1 minute to extract the propyl-acetate derivative.

-

Centrifuge at 13,000 x g for 5 minutes to separate the phases.

-

Transfer the lower organic phase (chloroform) to a GC vial for analysis.

C. GC-MS Analysis:

-

Injection: Inject 1 µL of the organic phase into the GC-MS.

-

GC Program:

-

Inlet temperature: 250°C.

-

Oven program: Start at 60°C, hold for 1 min, ramp to 120°C at 10°C/min, then ramp to 300°C at 30°C/min, hold for 2 min.

-

-

MS Program:

-

Use Selected Ion Monitoring (SIM) mode.

-

Monitor m/z for propyl this compound (e.g., m/z 102 for ¹²C-acetate derivative) and its ¹³C-labeled internal standard counterpart (e.g., m/z 104 for U-¹³C₂-acetate derivative).

-

-

Quantification: Calculate the concentration of ¹²C-acetate by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.

7.2. Protocol: ¹³C-Metabolic Flux Analysis (MFA) using [1,2-¹³C₂]this compound

This protocol provides a general workflow for tracing the metabolic fate of this compound in cultured cells.[20][21][22]

A. Experimental Design and Labeling:

-

Media Preparation: Prepare a custom cell culture medium that lacks unlabeled this compound. Supplement this medium with a known concentration of [1,2-¹³C₂]this compound (e.g., 1-5 mM, optimize for cell type).

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

-

Adaptation (Optional): To prevent metabolic shock, pre-culture cells for 24 hours in the custom medium containing unlabeled this compound.

-

Labeling: Aspirate the growth medium, wash cells once with pre-warmed PBS, and add the pre-warmed ¹³C-acetate labeling medium.

-

Time Course: Collect samples at multiple time points (e.g., 0, 4, 8, 12, 24 hours) to confirm the achievement of isotopic steady state. Isotopic steady state is reached when the isotopic enrichment of key intracellular metabolites (e.g., citrate, glutamate) plateaus.[21]

B. Metabolite Extraction (Quenching and Lysis):

-

Aspirate the labeling medium rapidly.

-

Immediately wash the cell monolayer with ice-cold saline solution.

-

Add ice-cold 80% methanol (B129727) (-80°C) to the plate to quench metabolism and lyse the cells.

-

Scrape the cells and collect the cell extract into a microcentrifuge tube.

-

Centrifuge at high speed at 4°C to pellet cell debris.

-

Collect the supernatant containing the metabolites for analysis.

C. Sample Analysis and Data Modeling:

-

Analyze the isotopic labeling patterns (mass isotopomer distributions) of intracellular metabolites (especially TCA cycle intermediates and amino acids) using GC-MS or LC-MS.

-

Construct a metabolic network model that includes the relevant pathways for this compound metabolism (e.g., TCA cycle, glyoxylate (B1226380) shunt if applicable, gluconeogenesis).[20]

-

Use computational software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to the model, allowing for the calculation of intracellular metabolic fluxes.

Caption: Experimental workflow for ¹³C Metabolic Flux Analysis.

Conclusion and Future Directions

This compound metabolism is a critical and highly integrated component of the cellular metabolic network. Its roles as a bioenergetic fuel, a biosynthetic precursor, and an epigenetic regulator highlight its importance in both normal physiology and disease states like cancer. The enzyme ACSS2, in particular, has emerged as a key player in mediating cellular adaptation to metabolic stress and represents a promising therapeutic target. Future research will likely focus on further elucidating the complex regulation of this compound metabolism, its interplay with other metabolic pathways, and the development of novel therapeutic strategies that exploit the metabolic vulnerabilities of this compound-dependent cells.

References

- 1. This compound Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Metabolism in Physiology, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiological Function of this compound [jstage.jst.go.jp]

- 5. ACSS2 and metabolic diseases: from lipid metabolism to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound is a Bioenergetic Substrate for Human Glioblastoma and Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Role of this compound in Fat Metabolism and Cancer Development [artofhealingcancer.com]

- 9. The metabolic fate of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetyl-CoA Synthetase 2 Promotes this compound Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymatic transfer of this compound on histones from lysine reservoir sites to lysine activating sites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound supplementation increases brain histone acetylation and inhibits histone deacetylase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] this compound functions as an epigenetic metabolite to promote lipid synthesis under hypoxia | Semantic Scholar [semanticscholar.org]

- 14. This compound functions as an epigenetic metabolite to promote lipid synthesis under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. babraham.ac.uk [babraham.ac.uk]

- 17. A rapid method for quantifying free and bound this compound based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A rapid method for quantifying free and bound this compound based on alkylation and GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bioassaysys.com [bioassaysys.com]

- 20. 13C Metabolic Flux Analysis of this compound Conversion to Lipids by Yarrowia lipolytica [isotope.com]

- 21. benchchem.com [benchchem.com]

- 22. 13C Metabolic Flux Analysis of this compound conversion to lipids by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Acetate-Derived Acetyl-CoA: A Technical Guide for Researchers

Abstract

Acetyl-Coenzyme A (acetyl-CoA) stands as a central node in cellular metabolism, integrating catabolic and anabolic pathways. While traditionally viewed as a product of glucose and fatty acid oxidation, the contribution of acetate as a precursor for acetyl-CoA is increasingly recognized as a critical factor in cellular physiology and pathology, particularly in cancer and under metabolic stress. This technical guide provides an in-depth exploration of the biological significance of acetyl-CoA derived from this compound. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the metabolic, epigenetic, and signaling roles of this compound-derived acetyl-CoA. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate a deeper understanding and further investigation into this vital metabolic axis.

Introduction: this compound as a Key Metabolic Substrate

This compound, a short-chain fatty acid, has long been known as a metabolic intermediate. However, its role as a significant carbon source for the synthesis of acetyl-CoA has gained prominence in recent years.[1] Acetyl-CoA is a critical molecule that participates in a myriad of biochemical reactions, including protein, carbohydrate, and lipid metabolism.[2] Its primary function is to convey the acetyl group to the citric acid (Krebs) cycle for oxidation and energy production.[2] Beyond its bioenergetic role, acetyl-CoA is a key precursor for the biosynthesis of fatty acids and cholesterol and serves as the acetyl donor for protein acetylation, a crucial post-translational modification that regulates gene expression and protein function.[1][3]

The conversion of this compound to acetyl-CoA is catalyzed by acetyl-CoA synthetase (ACSS) enzymes.[4] In mammalian cells, two major isoforms exist: ACSS1, a mitochondrial enzyme, and ACSS2, which is found in both the cytoplasm and the nucleus.[4][5] This compartmentalization allows this compound to contribute to distinct pools of acetyl-CoA, thereby influencing different cellular processes. Under conditions of metabolic stress, such as hypoxia or nutrient limitation, the reliance on this compound as a carbon source for acetyl-CoA production is significantly enhanced.[5][6] This metabolic plasticity is particularly important for the survival and proliferation of cancer cells.[6][7]

Metabolic Significance of this compound-Derived Acetyl-CoA

Contribution to Cellular Acetyl-CoA Pools

Under normoxic conditions, the majority of cellular acetyl-CoA is derived from glucose and glutamine.[8] However, under hypoxic conditions, a significant portion of the acetyl-CoA pool is generated from this compound.[8][9] This shift highlights the critical role of this compound in maintaining cellular energy homeostasis and biosynthetic capacity when oxygen is scarce.

| Condition | Cell Line | Contribution of Glucose and Glutamine to Acetyl-CoA (%) | Contribution of this compound to Acetyl-CoA (%) | Reference |

| Normoxia | MDA-MB-468 | >90 | Minor | [8][9] |

| Normoxia | HeLa | >90 | Minor | [9] |

| Normoxia | A549 | >90 | Minor | [9] |

| Hypoxia (1% O₂) | MDA-MB-468 | ~50 | ~20-50 | [8][9] |

| Hypoxia (1% O₂) | HeLa | ~78 | Significant | [9] |

| Hypoxia (1% O₂) | A549 | ~80 | Significant | [8] |

| Hypoxia (4% O₂) | 3T3-L1 Adipocytes | Decreased | Increased (from 356.5 to 649.8 pmol/mg of protein) | [10] |

Table 1: Quantitative Contribution of Carbon Sources to Acetyl-CoA Pools. This table summarizes the relative contributions of glucose, glutamine, and this compound to the cellular acetyl-CoA pool under normoxic and hypoxic conditions in various cell lines. Data is compiled from multiple studies to provide a comparative overview.

Fueling De Novo Lipogenesis

This compound-derived acetyl-CoA is a crucial substrate for de novo fatty acid synthesis, a process vital for the production of cellular membranes and signaling molecules.[6] Under hypoxic conditions, where the conversion of glucose to acetyl-CoA is limited, cancer cells upregulate the expression of ACSS2 to utilize this compound for lipid biosynthesis, thereby supporting their rapid proliferation.[6][11]

Caption: Workflow of this compound utilization for lipogenesis under metabolic stress.

Epigenetic Regulation by this compound-Derived Acetyl-CoA

A groundbreaking discovery in recent years is the role of this compound as an epigenetic metabolite.[11] this compound-derived acetyl-CoA, particularly the pool generated by ACSS2 in the nucleus, serves as the substrate for histone acetyltransferases (HATs), leading to the acetylation of histones.[11] Histone acetylation neutralizes the positive charge of lysine (B10760008) residues, weakening the interaction between histones and DNA, and creating a more open chromatin structure that is permissive for transcription.[12]

Impact on Histone Acetylation Levels

This compound supplementation has been shown to increase the acetylation of specific histone residues, thereby influencing gene expression.[2][13] Under hypoxic conditions, this compound can rescue the global decrease in histone acetylation, with a particular impact on H3K9, H3K27, and H3K56 acetylation.[14]

| Treatment | Histone Mark | Fold Change in Acetylation | Cell Type/Condition | Reference |

| This compound Supplementation | H3K9ac | Increased | Hypoxic HepG2 cells | [14] |

| This compound Supplementation | H3K27ac | Increased | Hypoxic HepG2 cells | [14] |

| This compound Supplementation | H3K56ac | Increased | Hypoxic HepG2 cells | [14] |

| Glyceryl Trithis compound (oral dose) | Brain H4K8ac | Increased | Rats | [2] |

| Glyceryl Trithis compound (oral dose) | Brain H4K16ac | Increased | Rats | [2] |

| Glyceryl Trithis compound (oral dose) | Brain H3K9ac | Increased | Rats | [2] |

| AtHD1 disruption | H4 tetra-lysine acetylation | 1.5- to 4-fold increase | Arabidopsis thaliana | [15] |

| AtHD1 disruption | H3-K9 acetylation | 1.5- to 4-fold increase | Arabidopsis thaliana | [15] |

Table 2: Changes in Histone Acetylation upon this compound Treatment. This table presents quantitative data on the fold changes in specific histone acetylation marks following this compound supplementation or related genetic modifications in various models.

Signaling Pathway of this compound-Mediated Epigenetic Regulation

Under hypoxic conditions, the enzyme ACSS2 is upregulated and translocates to the nucleus.[6] There, it converts this compound into acetyl-CoA, which is then used by HATs to acetylate histones at the promoter regions of lipogenic genes, such as ACACA and FASN, leading to their transcriptional activation and enhanced lipid synthesis.[7][11]

Caption: this compound-mediated epigenetic regulation of lipogenic genes under hypoxia.

Experimental Protocols

Acetyl-CoA Synthetase (ACSS) Activity Assay

This protocol describes a colorimetric method to determine the activity of ACSS in cell or tissue extracts.[16][17] The assay measures the production of pyrophosphate (PPi), a product of the ACSS-catalyzed reaction.[17]

Materials:

-

Tris-HCl buffer (50 mM, pH 7.8)

-

Sodium this compound (10 mM)

-

ATP (4 mM)

-

Coenzyme A (CoA) (0.15 mM)

-

Magnesium chloride (1 mM)

-

DTT (10 mM)

-

Molybdate (B1676688) reagent (2.5%)

-

2-mercaptoethanol (0.5 M)

-

Eikonogen reagent

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine 50 mM Tris-HCl (pH 7.8), 10 mM sodium this compound, 4 mM ATP, 0.15 mM CoA, 1 mM magnesium chloride, and 10 mM DTT.[17]

-

Sample Addition: Add the cell or tissue extract containing ACSS to the reaction mixture. For a control, use a reaction mixture without the enzyme extract.[17]

-

Incubation: Incubate the reaction at 37°C for 20 minutes.[17]

-

Reaction Termination and PPi Detection:

-

Measurement: Incubate at 37°C and measure the absorbance at 580 nm.[17] The amount of PPi is proportional to the ACSS activity and can be quantified using a standard curve generated with known concentrations of pyrophosphate.[17]

Data Analysis: One unit of ACSS activity is defined as the amount of enzyme required to form 1 µmole of acetyl-CoA per minute at pH 7.5 and 37°C.[17] Specific activity is expressed as units per milligram of protein.[17]

Caption: Experimental workflow for the ACSS activity assay.

Stable Isotope Tracing with ¹³C-Acetate

This protocol outlines the use of ¹³C-labeled this compound to trace its contribution to the acetyl-CoA pool and downstream metabolites using mass spectrometry.[18][19][20]

Materials:

-

Cell culture medium

-

[U-¹³C₂]-Sodium this compound

-

Ice-cold phosphate-buffered saline (PBS)

-

Metabolite extraction solvent (e.g., 80:20 Methanol:Water, -80°C)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of [U-¹³C₂]-Sodium this compound.

-

Incubate the cells for a sufficient duration to achieve isotopic steady-state (typically 24-48 hours).[21]

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

-

Immediately add ice-cold extraction solvent to quench metabolism.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate at high speed to pellet cell debris.[18]

-

-

LC-MS Analysis:

-

Transfer the supernatant containing the metabolites to a new tube.

-

Analyze the samples using an LC-MS method optimized for the separation and detection of acetyl-CoA and other target metabolites.[18]

-

Data Analysis: The mass isotopologue distribution of acetyl-CoA and other metabolites is determined from the mass spectrometry data. The fractional contribution of this compound to the acetyl-CoA pool can be calculated by comparing the abundance of the ¹³C-labeled isotopologues to the unlabeled form.[22]

Caption: Workflow for ¹³C-acetate stable isotope tracing.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Acetylation

This protocol provides a detailed workflow for performing ChIP-seq to identify the genomic locations of specific histone acetylation marks.[23][24][25][26]

Materials:

-

Formaldehyde (for crosslinking)

-

Glycine (to quench crosslinking)

-

Lysis buffer

-

Sonication equipment

-

Antibody specific to the histone acetylation mark of interest (e.g., anti-H3K27ac)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Procedure:

-

Chromatin Preparation:

-

Immunoprecipitation:

-

Elution and Reverse Crosslinking:

-

Elute the immunoprecipitated chromatin from the beads.

-

Reverse the protein-DNA crosslinks by incubating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

-

DNA Purification and Library Preparation:

-

Purify the DNA using a DNA purification kit.

-

Prepare a sequencing library from the purified ChIP DNA and input DNA (a sample of the initial sheared chromatin).[25]

-

-

Sequencing and Data Analysis:

-

Sequence the libraries on a next-generation sequencing platform.

-

Align the sequencing reads to a reference genome.

-

Perform peak calling to identify genomic regions enriched for the histone acetylation mark.

-

Caption: Workflow for ChIP-seq analysis of histone acetylation.

Conclusion and Future Directions

The conversion of this compound to acetyl-CoA is a fundamental metabolic process with far-reaching implications for cellular function. This guide has provided a comprehensive overview of the biological significance of this compound-derived acetyl-CoA, highlighting its roles in metabolism, epigenetic regulation, and cellular signaling. The provided experimental protocols and quantitative data serve as a valuable resource for researchers seeking to investigate this critical metabolic pathway.

Future research in this area will likely focus on several key aspects. Elucidating the precise mechanisms that regulate the expression and activity of ACSS enzymes, particularly ACSS2, under various physiological and pathological conditions is a primary objective. Furthermore, a deeper understanding of the interplay between this compound metabolism and other metabolic pathways will be crucial. From a therapeutic perspective, targeting ACSS2 presents a promising strategy for the treatment of diseases characterized by metabolic dysregulation, such as cancer. The continued development of sophisticated analytical techniques, including advanced mass spectrometry and imaging methods, will undoubtedly accelerate progress in this exciting field of research.

References

- 1. Frontiers | this compound Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: this compound and ACSS2 in Health and Disease [frontiersin.org]

- 2. This compound supplementation increases brain histone acetylation and inhibits histone deacetylase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. abcam.cn [abcam.cn]

- 5. This compound Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetyl-CoA Synthetase 2 Promotes this compound Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Contribution of glucose and glutamine to hypoxia-induced lipid synthesis decreases, while contribution of this compound increases, during 3T3-L1 differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound functions as an epigenetic metabolite to promote lipid synthesis under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SET oncoprotein accumulation regulates transcription through DNA demethylation and histone hypoacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Epigenetic Metabolite this compound Inhibits Class I/II Histone Deacetylases, Promotes Histone Acetylation, and Increases HIV-1 Integration in CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Reversible Histone Acetylation and Deacetylation Mediate Genome-Wide, Promoter-Dependent and Locus-Specific Changes in Gene Expression During Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 17. A Colorimetric Assay Method to Measure Acetyl-CoA Synthetase Activity: Application to Woodchuck Model of Hepatitis Virus-induced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. escholarship.org [escholarship.org]

- 20. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications | Springer Nature Experiments [experiments.springernature.com]

- 25. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. epigenome-noe.net [epigenome-noe.net]

Acetate as a Carbon Source for Microbial Growth: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetate, a short-chain fatty acid, is a ubiquitous and versatile carbon source for a wide array of microorganisms.[1] Its role extends from being a key intermediate in metabolic pathways to a potential feedstock for the biotechnological production of value-added chemicals.[2][3] Understanding the intricacies of this compound metabolism is paramount for harnessing its potential in various applications, including drug development and industrial biotechnology. This guide provides a comprehensive overview of the core metabolic pathways, regulatory networks, and experimental methodologies associated with microbial growth on this compound.

Core Metabolic Pathways for this compound Utilization

Microorganisms have evolved sophisticated pathways to assimilate this compound, primarily by converting it into the central metabolic intermediate, acetyl-CoA.[4] This acetyl-CoA can then be funneled into the tricarboxylic acid (TCA) cycle for energy generation or directed towards anabolic pathways for the synthesis of essential cellular components.[4] The two primary pathways for this compound activation are the high-affinity Acetyl-CoA Synthetase (Acs) pathway and the low-affinity Phosphotransacetylase-Acetate Kinase (Pta-AckA) pathway.[5]

The Acetyl-CoA Synthetase (Acs) Pathway

The Acs pathway is the primary route for this compound assimilation at low this compound concentrations.[6] It involves a single enzyme, Acetyl-CoA Synthetase (Acs), which directly catalyzes the ATP-dependent conversion of this compound to acetyl-CoA.[7]

-

Reaction: this compound + ATP + CoA → Acetyl-CoA + AMP + PPi[7]

This reaction is essentially irreversible due to the subsequent hydrolysis of pyrophosphate (PPi).[8] The Acs enzyme exhibits a high affinity for this compound, making this pathway highly efficient when this compound is scarce.[5]

The Phosphotransacetylase-Acetate Kinase (Pta-AckA) Pathway

The Pta-AckA pathway is a two-step process that is typically active at higher this compound concentrations.[6] It involves two enzymes:

-

This compound Kinase (AckA): Catalyzes the phosphorylation of this compound to acetylphosphate.

-

Reaction: this compound + ATP ⇌ Acetyl-phosphate + ADP[9]

-

-

Phosphotransacetylase (Pta): Transfers the acetyl group from acetyl-phosphate to Coenzyme A, forming acetyl-CoA.

-

Reaction: Acetyl-phosphate + CoA ⇌ Acetyl-CoA + Pi[9]

-

While this pathway has a lower affinity for this compound compared to the Acs pathway, it is reversible and can also be used by microorganisms to excrete excess this compound during "overflow metabolism" when a primary carbon source like glucose is abundant.[6][10]

The Glyoxylate (B1226380) Shunt: Bypassing Decarboxylation

When this compound is the sole carbon source, the complete oxidation of acetyl-CoA through the TCA cycle would lead to the net loss of carbon as CO2, preventing the accumulation of biomass. To circumvent this, microorganisms employ the glyoxylate shunt, an anaplerotic pathway that bypasses the two decarboxylation steps of the TCA cycle.[2][11] The key enzymes of the glyoxylate shunt are:

-

Isocitrate Lyase (ICL): Cleaves isocitrate into glyoxylate and succinate (B1194679).[12]

-

Malate Synthase (MS): Condenses glyoxylate and acetyl-CoA to form malate.[13]

The net result of the glyoxylate shunt is the conversion of two molecules of acetyl-CoA into one molecule of succinate and one molecule of malate, both of which are four-carbon compounds that can replenish the TCA cycle and be used for biosynthesis.[11] The glyoxylate shunt is essential for growth on two-carbon compounds like this compound and is also implicated in microbial stress responses and pathogenesis.[12][14]

References

- 1. Microbial Upgrading of this compound into Value-Added Products—Examining Microbial Diversity, Bioenergetic Constraints and Metabolic Engineering Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Bacterial this compound metabolism and its influence on human epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Control of Acetyl-Coenzyme A Synthetase (AcsA) Activity by Acetylation/Deacetylation without NAD+ Involvement in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Acetyl-CoA synthetase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of the this compound-producing pathways in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Acetyl Coenzyme A Synthetase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The glyoxylate shunt is essential ... | Article | H1 Connect [archive.connect.h1.co]

- 12. Role of Glyoxylate Shunt in Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Role of Glyoxylate Shunt in Oxidative Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]

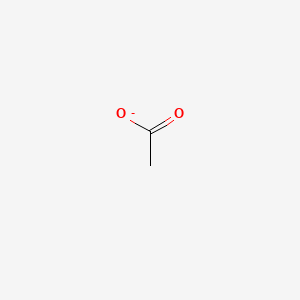

Chemical properties and structure of the acetate anion.

An In-depth Technical Guide to the Acetate Anion: Structure, Properties, and Applications

Abstract

The this compound anion (CH₃COO⁻) is a ubiquitous and fundamental chemical entity with critical roles spanning organic chemistry, biochemistry, and pharmaceutical sciences. As the conjugate base of acetic acid, its unique structural features, particularly its resonance-stabilized carboxylate group, dictate its chemical behavior and biological functions. This technical guide provides a comprehensive overview of the this compound anion's structure, bonding, and physicochemical properties. It details its significance as a key metabolite and signaling molecule in biological systems and its application in drug development. Furthermore, this document furnishes detailed experimental protocols for the qualitative and spectroscopic analysis of this compound, aimed at researchers, scientists, and drug development professionals.

Structure and Bonding

The chemical formula for the this compound anion is CH₃COO⁻ or C₂H₃O₂⁻.[1] Its structure consists of a methyl group (-CH₃) bonded to a carboxylate group (-COO⁻).[2]

Lewis Structure and Hybridization

The this compound ion contains a total of 24 valence electrons.[3] The methyl carbon is sp³ hybridized, forming a tetrahedral geometry with its three bonded hydrogen atoms and the adjacent carboxyl carbon.[4] The carboxyl carbon is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°.[3][5] This carbon forms a sigma bond with the methyl carbon and sigma bonds with each of the two oxygen atoms.[4]

Resonance Stabilization

A single Lewis structure is insufficient to describe the true electronic distribution within the this compound anion.[6] Instead, it is represented as a resonance hybrid of two equivalent contributing structures.[7][8] In this hybrid, the pi electrons of the carboxylate group are delocalized over the two oxygen atoms.[9] This delocalization means the negative charge is not localized on a single oxygen but is shared equally between them.[5]

Experimental evidence from X-ray crystallography supports this resonance model, showing that the two carbon-oxygen bonds in this compound salts are of equal length (approximately 126-127 pm).[2][5] This bond length is intermediate between a typical C=O double bond (around 120 pm) and a C-O single bond (around 132-135 pm), indicating a bond order of approximately 1.5 for each C-O bond.[2][5] This resonance stabilization is a key factor in the acidity of its conjugate acid, acetic acid.[10]

Physicochemical Properties

The quantitative properties of the this compound anion are summarized below.

General and Structural Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₃O₂⁻ | [1][11] |

| Molecular Weight | 59.04 g/mol | [4][12] |

| Charge | -1 | [4][13] |

| C-C Bond Length | ~151 pm | N/A (Typical C-C) |

| C-O Bond Length | ~126 pm | [2][5] |

| C-H Bond Length | ~109 pm | [2] |

| O-C-O Bond Angle | ~120° | [3] |

| H-C-H Bond Angle | ~109.5° | [3] |

Acid-Base Properties (at 25 °C)

| Property | Value | Reference(s) |

| Conjugate Acid | Acetic Acid (CH₃COOH) | [11][12] |

| pKₐ of Acetic Acid | 4.76 | [14][15] |

| pKₑ of this compound | 9.24 | [14][16] |

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of the this compound anion.

-

Infrared (IR) Spectroscopy : The carboxylate group of the this compound anion gives rise to two characteristic, strong absorption bands.[4]

-

Asymmetric C-O Stretch : A strong, broad band typically appears in the range of 1650-1550 cm⁻¹.[4][17]

-

Symmetric C-O Stretch : A weaker band is observed near 1400 cm⁻¹.[4][17] The disappearance of the broad O-H stretch from the carboxylic acid (typically 3300-2500 cm⁻¹) and the appearance of these two bands confirms the formation of the carboxylate salt.[4]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : In an aqueous solution (D₂O), the three equivalent protons of the methyl group typically show a sharp singlet at approximately 1.9 ppm.

-

¹³C NMR : The spectrum will show two distinct signals. The methyl carbon (-CH₃) appears upfield, while the carboxylate carbon (-COO⁻) is significantly deshielded and appears downfield (typically >170 ppm).[18][19]

-

Biological Significance and Signaling Pathways

This compound is a central molecule in metabolism and cellular signaling. It is primarily utilized by organisms in the form of acetyl coenzyme A (acetyl-CoA), a key intermediate in the synthesis and degradation of carbohydrates, fats, and proteins.[11] Beyond its metabolic role, this compound functions as a signaling molecule through at least two major pathways.[5][10]

-

Acetyl-CoA Signaling Branch : This pathway is operative in all cell types. This compound is converted to acetyl-CoA, which then influences protein function and gene transcription through acetylation and deacetylation cycles. This branch is linked to cellular stress responses.[5][10]

-

G-Protein Signaling Branch : This pathway is restricted to specific cell types that express free fatty acid receptors (FFARs), such as FFAR2 and FFAR3. This compound binding to these G-protein coupled receptors can trigger downstream signaling cascades involving cAMP and phospholipase C (PLC), affecting metabolic regulation.[5][10]

Role in Drug Development

In pharmaceutical sciences, this compound is widely used as a counter-ion to form salts with basic active pharmaceutical ingredients (APIs). This process, known as salification, is a common strategy to improve the biopharmaceutical properties of a drug, such as its solubility, stability, and bioavailability. Organic counter-ions like this compound are often preferred over others due to their superior solubility and reduced toxicity.

Experimental Protocols

Precise identification of the this compound anion can be achieved through qualitative chemical tests and instrumental analysis.

Qualitative Identification of this compound

The following workflow outlines the classical chemical tests used to confirm the presence of the this compound anion in an aqueous sample.

Protocol 1: Esterification Test

This test relies on the formation of an ester, typically ethyl this compound, which has a characteristic fruity odor.[16]

-

Reagents : Sample solution, ethanol (95%), concentrated sulfuric acid.

-

Procedure : a. In a clean, dry test tube, take approximately 1 mL of the aqueous sample solution. b. Add 1 mL of ethanol. c. Carefully add 2-3 drops of concentrated sulfuric acid while gently shaking the test tube. d. Gently warm the mixture in a water bath (60-70 °C) for a few minutes.[16] e. Cool the test tube and carefully pour the contents into a beaker containing about 20 mL of cold water.

-

Observation : A pleasant, fruity smell, characteristic of ethyl this compound, indicates the presence of the this compound anion.[8]

Protocol 2: Neutral Ferric Chloride Test

This test forms a distinctively colored complex with ferric ions.[7][12]

-

Reagents : Sample solution, dilute sodium hydroxide (B78521), dilute hydrochloric acid, neutral ferric chloride (FeCl₃) solution.

-

Preparation of Neutral FeCl₃: To a standard FeCl₃ solution, add dilute NaOH dropwise until a slight, permanent reddish-brown precipitate of ferric hydroxide is formed. Filter this solution to obtain a clear, neutral ferric chloride solution.[12]

-

-

Procedure : a. Take about 2 mL of the sample solution in a test tube. If the solution is acidic, neutralize it with dilute NaOH. If it is basic, neutralize with dilute HCl. b. Add a few drops of the neutral ferric chloride solution.

-

Observation : The formation of a deep red or reddish-brown coloration indicates the presence of this compound.[7]

-

Confirmation : a. Divide the red-colored solution into two parts. b. To the first part, add a few drops of dilute HCl. The red color should disappear.[7] c. To the second part, add about 5 mL of water and boil the solution. The formation of a reddish-brown precipitate confirms the presence of the this compound anion.[8][12]

Protocol 3: Spectroscopic Characterization (General)

-

Sample Preparation :

-

For IR : Prepare a salt of the this compound (e.g., sodium this compound). For solid samples, this can be analyzed as a KBr pellet.

-

For NMR : Dissolve a sufficient amount of the this compound salt (e.g., sodium this compound) in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), in an NMR tube.

-

-

Data Acquisition :

-

IR : Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

NMR : Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

-

Data Analysis :

-

IR : Identify the strong asymmetric and symmetric C-O stretching bands between 1650-1550 cm⁻¹ and around 1400 cm⁻¹, respectively.

-

NMR : In the ¹H spectrum, look for a singlet around 1.9 ppm. In the ¹³C spectrum, identify the methyl and carboxylate carbon signals. Compare these shifts to known literature values for confirmation.

-

References

- 1. 1H-[13C] NMR spectroscopy of the rat brain during infusion of [2-13C] this compound at 14.1 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. topblogtenz.com [topblogtenz.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound ion ferric chloride test | Filo [askfilo.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. homework.study.com [homework.study.com]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. Inorganic Chemistry/Qualitative Analysis/Tests for anions - Wikibooks, open books for an open world [en.wikibooks.org]

- 13. echemi.com [echemi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mcguckinscience.weebly.com [mcguckinscience.weebly.com]

- 16. researchgate.net [researchgate.net]

- 17. spectrabase.com [spectrabase.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Anion influences on reactivity and NMR spectroscopic features of NHC precursors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05839C [pubs.rsc.org]

The Central Role of Acetate in Cellular Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Acetate as a Pivotal Metabolic Hub

This compound, a simple two-carbon short-chain fatty acid, has emerged from being considered a mere metabolic byproduct to a critical player in cellular physiology and pathology. It serves as a vital carbon source for biosynthesis and energy production across all domains of life. In mammals, this compound is sourced from the diet, gut microbial fermentation, and endogenous production.[1] Its metabolic product, acetyl-Coenzyme A (acetyl-CoA), is a central node in metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and anabolic pathways such as lipid and cholesterol synthesis.[2] Furthermore, acetyl-CoA is the sole donor of acetyl groups for protein acetylation, a crucial post-translational modification that regulates gene expression and protein function.[1] Dysregulation of this compound metabolism is increasingly implicated in various diseases, most notably cancer, where tumor cells utilize this compound to thrive in nutrient-poor microenvironments.[3][4] This guide provides an in-depth technical overview of the core this compound metabolism pathways, their regulation, and the experimental methodologies used for their investigation.

Core this compound Metabolism Pathways

The metabolic fate of this compound is primarily determined by its conversion to the high-energy thioester, acetyl-CoA. This activation is the gateway for this compound's entry into the cell's metabolic network.

This compound Activation: The Gateway to Central Metabolism

There are two primary pathways for the conversion of this compound to acetyl-CoA:

-

Acetyl-CoA Synthetase (ACS): This is the principal pathway for this compound activation in most organisms, including mammals. The reaction is catalyzed by a family of enzymes known as Acetyl-CoA Synthetases (or this compound-CoA Ligases) and proceeds in a two-step, ATP-dependent manner:

-

Step 1 (Adenylation): this compound + ATP ⇌ Acetyl-AMP + PPi

-

Step 2 (Thioesterification): Acetyl-AMP + CoA ⇌ Acetyl-CoA + AMP

In mammals, there are two key isoforms: ACSS1, a mitochondrial enzyme, and ACSS2, a cytosolic and nuclear enzyme.[3] ACSS2 is of particular interest in cancer metabolism as it is responsible for generating acetyl-CoA for lipid synthesis and histone acetylation, especially under hypoxic and nutrient-limited conditions.[4][5]

-

-

Phosphotransacetylase (Pta) - this compound Kinase (AckA) Pathway: Predominantly found in bacteria, this reversible two-step pathway provides a means for both this compound utilization and production.[6]

-

This compound Kinase (AckA): this compound + ATP ⇌ Acetyl-phosphate + ADP

-

Phosphotransacetylase (Pta): Acetyl-phosphate + CoA ⇌ Acetyl-CoA + Pi

This pathway is crucial for bacterial "overflow metabolism," where excess carbon from sources like glucose is excreted as this compound, generating an extra molecule of ATP.[6][7] Under this compound-rich conditions, the pathway can reverse to assimilate this compound.[8]

-

The Metabolic Fates of this compound-Derived Acetyl-CoA

Once formed, acetyl-CoA can be channeled into several key metabolic pathways:

-

The Tricarboxylic Acid (TCA) Cycle: In the mitochondria, acetyl-CoA condenses with oxalothis compound to form citrate (B86180), initiating the TCA cycle. The complete oxidation of the acetyl group to CO2 in the TCA cycle generates reducing equivalents (NADH and FADH2) that fuel oxidative phosphorylation for ATP production.

-

De Novo Lipogenesis: In the cytosol, acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol.[3] The cytosolic enzyme ATP-citrate lyase (ACLY) typically generates acetyl-CoA from citrate that has been exported from the mitochondria. However, under conditions of metabolic stress or when ACLY is deficient, the activity of ACSS2 becomes critical for supplying the cytosolic acetyl-CoA pool for lipid synthesis from this compound.[9]

-

Histone Acetylation: In the nucleus, ACSS2 can locally generate acetyl-CoA from this compound. This acetyl-CoA is then used by histone acetyltransferases (HATs) to acetylate histone proteins, an epigenetic modification that generally leads to a more open chromatin structure and increased gene transcription.

Endogenous this compound Production

While dietary and microbial sources are significant, mammalian cells can also produce this compound endogenously. A key pathway for this is the conversion of pyruvate (B1213749), the end product of glycolysis, to this compound.[10][11][12][13] This process can occur through two mechanisms:

-

Reactive Oxygen Species (ROS)-mediated decarboxylation: Pyruvate can be non-enzymatically decarboxylated by ROS to produce this compound.

-

Neomorphic enzyme activity of keto acid dehydrogenases: Enzymes like the pyruvate dehydrogenase complex (PDH) can exhibit a pyruvate decarboxylase activity, leading to the formation of this compound.[10]

This de novo this compound production can be particularly important for sustaining acetyl-CoA pools in cells with mitochondrial dysfunction or ACLY deficiency.[12]

Visualization of this compound Metabolism Pathways

The following diagrams illustrate the core pathways and regulatory networks of this compound metabolism.

Caption: Core this compound metabolism pathways in mammalian cells.

Caption: this compound production and utilization in bacteria (Pta-AckA pathway).

Quantitative Data in this compound Metabolism

The following tables summarize key quantitative parameters related to this compound metabolism, providing a basis for comparison and modeling.

| Enzyme | Organism/Cell Line | Substrate | Km (mM) | Vmax (nmol/min/mg) | Reference(s) |

| Acetyl-CoA Synthetase (AcsA) | Aspergillus nidulans | This compound | 0.43 | 2167 | [14] |

| AcsA-AcuA Complex | Aspergillus nidulans | This compound | 0.10 | 390 | [14] |

| Acetyl-CoA Carboxylase | Rat Liver | Acetyl-CoA | 0.4 | - | [15] |

| CoA-activated ACC | Rat Liver | Acetyl-CoA | 0.004 | - | [15] |

| Metabolite | Cell Line/Tissue | Condition | Concentration (µM) | Reference(s) |

| Intracellular this compound | HCT116 Cells | 1 hr incubation | ~150 | [10] |

| Medium this compound | HCT116 Cells | 1 hr incubation | ~25 | [10] |

| Intracellular CoA | HCT116 Cells | - | ~15 | [10] |

| Intracellular Acetyl-CoA | - | - | - |

| Metabolic Flux | Organism/Strain | Condition | Flux Rate (mmol/gDW/h) | Reference(s) |

| Glucose Uptake Rate | E. coli K-12 MG1655 | M9 + 15mM 13C-Glucose | ~10.5 | [16] |

| Net this compound Accumulation Flux | E. coli K-12 MG1655 | M9 + 15mM 13C-Glucose | ~2.0 | [16] |

| This compound Production Flux | E. coli K-12 MG1655 | M9 + 15mM 13C-Glucose | 7.7 ± 0.5 | [16] |

| This compound Consumption Flux | E. coli K-12 MG1655 | M9 + 15mM 13C-Glucose | 5.7 ± 0.5 | [16] |

Experimental Protocols

Investigating this compound metabolism requires a range of biochemical and analytical techniques. Below are detailed methodologies for two key experimental approaches.

Protocol 1: Spectrophotometric Assay of Acetyl-CoA Synthetase (ACS) Activity

This protocol describes a coupled enzymatic assay to measure ACS activity by monitoring the reduction of NAD+ to NADH at 340 nm.[17]

Principle: The activity of ACS is coupled to two subsequent enzymatic reactions catalyzed by citrate synthase (CS) and malate (B86768) dehydrogenase (MDH). Acetyl-CoA produced by ACS reacts with oxalothis compound to form citrate, a reaction catalyzed by CS. To regenerate oxalothis compound and link the reaction to a measurable change in absorbance, MDH catalyzes the oxidation of L-malate to oxalothis compound, which is coupled to the reduction of NAD+ to NADH. The rate of NADH formation, measured as an increase in absorbance at 340 nm, is proportional to the ACS activity.

Reagents and Buffers:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.8

-

L-Malate Solution: 50 mM in Assay Buffer

-

ATP Solution: 20 mM in dH2O

-

MgCl2 Solution: 50 mM in Assay Buffer

-

Coenzyme A (CoA) Solution: 2 mM in dH2O

-

NAD+ Solution: 50 mM in dH2O

-

Malate Dehydrogenase (MDH) Solution: ~500 U/mL

-

Citrate Synthase (CS) Solution: ~250 U/mL

-

Sodium this compound Solution: 1 M in dH2O

-

Cell-free extract: Prepared by sonication or other lysis methods, followed by centrifugation to remove cell debris. Protein concentration should be determined (e.g., by Bradford assay).

Procedure:

-

Prepare a Master Mix: For each sample to be assayed, prepare a master mix containing:

-

50 µL L-Malate (50 mM)

-

50 µL ATP (20 mM)

-

50 µL MgCl2 (50 mM)

-

50 µL Coenzyme A (2 mM)

-

50 µL NAD+ (50 mM)

-

50 µL Malate Dehydrogenase

-

50 µL Citrate Synthase

-

450 µL Assay Buffer

-

-

Sample Preparation: Prepare several dilutions of the cell-free extract in assay buffer (e.g., 1:10, 1:20, 1:50) to ensure the reaction rate is within the linear range of the assay.

-

Assay Setup: In a 96-well plate or cuvette, add:

-

140 µL of the Master Mix.

-

40 µL of the diluted protein extract.

-

-

Initiate the Reaction: Start the reaction by adding 20 µL of 1 M Sodium this compound. Mix well by pipetting.

-

Spectrophotometric Measurement: Immediately place the plate/cuvette in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm continuously for 5-10 minutes.

-

Calculation of Activity: The rate of the reaction (ΔA340/min) is used to calculate the enzyme activity. One unit of ACS activity is defined as the amount of enzyme that produces 1 µmol of NADH per minute under the assay conditions. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Protocol 2: 13C-Metabolic Flux Analysis (MFA) using Labeled this compound

This protocol outlines a general workflow for conducting stable isotope tracing experiments in adherent mammalian cells using [1,2-¹³C₂]sodium this compound to quantify metabolic fluxes.[18][19]

Principle: Cells are cultured in a medium where unlabeled this compound is replaced with a 13C-labeled isotopologue. The 13C label is incorporated into acetyl-CoA and subsequently into downstream metabolites of the TCA cycle, fatty acids, and other biosynthetic pathways. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms) of these metabolites using mass spectrometry (MS), the relative contributions of different pathways to their production can be determined. Computational modeling is then used to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.

Materials:

-

Cell Culture: Adherent mammalian cell line of interest.

-

Labeling Medium: Custom cell culture medium lacking unlabeled this compound, supplemented with a known concentration of [1,2-¹³C₂]sodium this compound (typically 1-10 mM). Use of dialyzed fetal bovine serum (dFBS) is recommended to minimize unlabeled this compound.[18]

-

Quenching Solution: Ice-cold 80% methanol (B129727) (-80°C).

-

Extraction Solvents: As required for polar metabolite and lipid extraction (e.g., methanol, chloroform, water).[20]

-

Analytical Instrumentation: LC-MS or GC-MS system.

Workflow:

Caption: Experimental workflow for 13C-Metabolic Flux Analysis with labeled this compound.

Detailed Steps:

-

Cell Seeding: Culture cells in standard complete medium to 80-90% confluency.

-

Adaptation (Optional): To minimize metabolic shock, pre-culture cells in the custom medium with unlabeled this compound for 24 hours.

-

Labeling: Aspirate the standard medium, wash cells once with pre-warmed PBS, and add the pre-warmed ¹³C-acetate labeling medium.[18] Culture for a duration determined by pilot experiments to be sufficient to reach isotopic steady state.

-

Quenching and Harvesting: To halt all enzymatic activity, place the culture plates on ice, aspirate the labeling medium, and immediately wash twice with ice-cold PBS. Add a sufficient volume of ice-cold 80% methanol (-80°C) to each well.[18] Scrape the cells and collect the lysate.

-

Metabolite Extraction:

-

Centrifuge the lysate at high speed at 4°C to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

For separation of polar and lipid fractions, a Bligh-Dyer or similar extraction method can be employed.[20]

-

Dry the metabolite extracts using a vacuum concentrator.

-

-

Sample Analysis and Flux Calculation:

-

Reconstitute the dried metabolites in a suitable solvent for MS analysis.

-

Analyze the isotopic labeling of intracellular metabolites using GC-MS or LC-MS.

-

The resulting mass isotopomer distributions are then used in computational models to calculate metabolic fluxes.

-

Conclusion

This compound metabolism represents a highly dynamic and integrated network that is fundamental to cellular bioenergetics and biosynthesis. Its role is context-dependent, varying with nutrient availability, oxygen levels, and the genetic background of the cell. The increased reliance of cancer cells on this compound metabolism, particularly through the ACSS2 enzyme, has identified this pathway as a promising target for therapeutic intervention. The experimental protocols detailed herein, from enzymatic assays to stable isotope tracing, provide the necessary tools for researchers and drug development professionals to further unravel the complexities of this compound metabolism and exploit its therapeutic potential. A deeper understanding of these pathways will undoubtedly pave the way for novel diagnostic and therapeutic strategies in oncology and other metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetyl-CoA Synthetase 2 Promotes this compound Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Regulation of Acetyl Coenzyme A Synthetase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Control and regulation of this compound overflow in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. profiles.wustl.edu [profiles.wustl.edu]

- 13. libsearch.cbs.dk [libsearch.cbs.dk]

- 14. Regulation of acetyl-CoA biosynthesis via an intertwined acetyl-CoA synthetase/acetyltransferase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. southalabama.edu [southalabama.edu]

A Deep Dive into Acetate Salts: Solubility, Experimental Determination, and Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and biomedical research, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and excipients is paramount. Among these, acetate salts are frequently utilized for their buffering capacity, influence on bioavailability, and roles in biological processes. This technical guide provides a comprehensive overview of the solubility of various this compound salts, detailed experimental protocols for solubility determination, and an exploration of their involvement in key signaling pathways.

Quantitative Solubility of this compound Salts

The solubility of a salt is a critical parameter in drug formulation and development, influencing its dissolution rate and, consequently, its absorption and bioavailability. This compound salts, being the salts of a weak acid (acetic acid), generally exhibit good solubility in water.[1] However, their solubility can vary significantly depending on the cation, the solvent, and the temperature. The following tables summarize the quantitative solubility data for several common this compound salts in water and other polar solvents.

Table 1: Solubility of Various this compound Salts in Water at Different Temperatures

| This compound Salt | Temperature (°C) | Solubility ( g/100 mL of Water) |

| Calcium this compound | 0 | 37.4[2][3][4] |

| 20 | 34.7[3] | |

| 100 | 29.7[2][3][4] | |

| Magnesium this compound | 15 | 61 |

| 25 | 65.4 | |

| 68 | 197 | |

| Magnesium this compound Tetrahydrate | 11.1 | 289 |

| 15 | 79.7 | |

| 15.07 | 492 | |

| 21.86 | 776 | |

| 31.79 | 827.5 | |

| 35.34 | 2137 | |

| 40.95 | 4128 | |

| Potassium this compound | 0.1 | 216.7[5] |

| 10 | 233.7[5] | |

| 25 | 268.6[5] | |

| 40 | 320.8[5] | |

| 96 | 390.7[5] | |

| Zinc this compound | 7 | 30.32[6] |

| 21 | 33.75[6] | |

| 30 | 36.64[6] | |

| 47 | 45.74[6] | |

| 75 | 63.89[6] | |

| Zinc this compound Dihydrate | 20 | 43[7] |

| 25 | 40[8] | |

| 100 | 67[8] |

Table 2: Solubility of Various this compound Salts in Organic Solvents

| This compound Salt | Solvent | Temperature (°C) | Solubility ( g/100 g of Solvent) |

| Calcium this compound | Methanol | - | Slightly Soluble[2][4][9] |

| Ethanol | - | Insoluble[2][9] | |

| Acetone | - | Insoluble[2][9] | |

| Magnesium this compound | Methanol | 15 | 5.25[10] |

| 68.2 | 7.5[10] | ||

| Acetone | - | Insoluble[10] | |

| Magnesium this compound Tetrahydrate | Ethanol | - | Very Soluble[11] |

| Potassium this compound | Methanol | 15 | 24.24[5] |

| 73.4 | 53.54[5] | ||

| Ethanol | - | 16.3[5] | |

| Zinc this compound | Ethanol | 25 | 3.5[6][12] |

| 79 | 221[6][12] | ||

| Methanol | 15 | 1.9[6][12] | |

| 66.6 | 1.9[6][12] | ||

| Acetone | - | Insoluble[6][12] | |

| Zinc this compound Dihydrate | Ethanol | 25 | 3[8] |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are essential for research and development. The following is a detailed methodology for determining the equilibrium solubility of an this compound salt using the saturation shake-flask method, a commonly accepted and robust technique.

Objective: To determine the equilibrium solubility of an this compound salt in a specified solvent at a controlled temperature.

Materials:

-

This compound salt of interest

-

Selected solvent (e.g., deionized water, ethanol)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

High-performance liquid chromatography (HPLC) system or other suitable analytical instrumentation for quantification.

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of the this compound salt to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be sufficient to ensure that saturation is reached and that a solid phase remains at equilibrium.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to prevent overestimation of the solubility.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the this compound salt in the diluted sample using a validated analytical method, such as HPLC with a suitable detector (e.g., UV or refractive index).

-

Prepare a calibration curve using standard solutions of the this compound salt of known concentrations.

-

Determine the concentration of the this compound salt in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the this compound salt in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, typically as g/100 mL or mg/mL.

-

The following diagram illustrates the general workflow for this experimental protocol.

This compound in Biological Signaling Pathways

This compound is not merely an inert counter-ion; it is a key metabolite that plays a significant role in cellular signaling.[13][14] It primarily exerts its effects through two major pathways: the Acetyl-CoA signaling pathway and the G-protein signaling pathway.[13][14]

Acetyl-CoA Signaling Pathway

Acetyl-Coenzyme A (Acetyl-CoA) is a central molecule in metabolism, linking carbohydrate, fat, and protein metabolism.[15][16] this compound can be converted to Acetyl-CoA by the enzyme Acetyl-CoA synthetase. The resulting Acetyl-CoA can then enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle for energy production or be used as a substrate for biosynthesis and epigenetic modifications.

The following diagram illustrates the central role of Acetyl-CoA derived from this compound.

G-Protein Signaling Pathway

This compound can also act as a signaling molecule by activating specific G-protein coupled receptors (GPCRs), such as the free fatty acid receptor 2 (FFAR2) and FFAR3.[13][14] Activation of these receptors initiates intracellular signaling cascades that can modulate various cellular processes, including inflammation and metabolic regulation.[14]

The diagram below provides a simplified overview of a generic GPCR signaling cascade that can be initiated by this compound.

Conclusion

The selection of an appropriate this compound salt in pharmaceutical development requires a multifaceted understanding of its properties. This guide has provided a detailed summary of the solubility of common this compound salts, a robust experimental protocol for its determination, and an overview of the significant roles this compound plays in cellular signaling. For researchers and drug development professionals, this information serves as a foundational resource for informed decision-making in formulation, pre-clinical, and clinical studies. A thorough characterization of the chosen this compound salt will ultimately contribute to the development of safer and more effective medicines.

References

- 1. embibe.com [embibe.com]

- 2. allanchem.com [allanchem.com]

- 3. Calcium this compound - Sciencemadness Wiki [sciencemadness.org]

- 4. Calcium this compound | C4H6O4.Ca | CID 6116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Potassium this compound - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Zinc this compound - Sciencemadness Wiki [sciencemadness.org]

- 8. Zinc this compound | C4H6O4Zn | CID 11192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. atamankimya.com [atamankimya.com]

- 10. magnesium this compound [chemister.ru]

- 11. magnesium this compound tetrahydrate [chemister.ru]

- 12. zinc this compound [chemister.ru]

- 13. store.astm.org [store.astm.org]

- 14. researchgate.net [researchgate.net]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. wymhacks.com [wymhacks.com]

The Central Role of Acetate in Biological Systems: A Technical Guide

For correspondence: --INVALID-LINK--

Abstract

Acetate, a simple two-carbon short-chain fatty acid, has long been recognized as a key metabolic intermediate. However, its role extends far beyond central carbon metabolism, encompassing crucial functions in cellular signaling, epigenetic regulation, and intercellular communication. This technical guide provides an in-depth exploration of the natural occurrence of this compound in biological systems, detailing its biosynthesis, metabolic fate, and multifaceted regulatory functions. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's significance in health and disease, alongside detailed experimental protocols and pathway visualizations to facilitate further investigation into this pivotal molecule.

Introduction

This compound is ubiquitously present in biological systems, arising from various endogenous and exogenous sources.[1] Endogenously, it is a product of amino acid, fatty acid, and carbohydrate metabolism.[2] A significant exogenous source in mammals is the gut microbiota, which produces this compound through the fermentation of dietary fibers.[3] Once in circulation, this compound is taken up by various tissues and serves as a vital substrate for the synthesis of acetyl-CoA, a cornerstone of cellular metabolism. Acetyl-CoA is a precursor for the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and cholesterol production.[2]